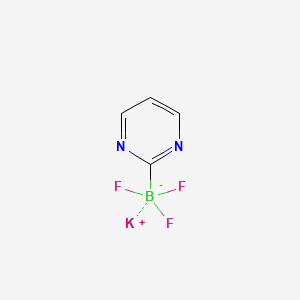
Potassium trifluoro(pyrimidin-2-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(pyrimidin-2-yl)borate is a chemical compound with the molecular formula C5H4KN2BF3. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura cross-coupling reactions, which are widely employed in organic synthesis to form carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium trifluoro(pyrimidin-2-yl)borate can be synthesized through the reaction of pyrimidine-2-boronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of pyrimidine-2-boronic acid in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of potassium bifluoride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoro(pyrimidin-2-yl)borate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of the trifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Aryl or vinyl halides, palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Conditions: The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium trifluoro(pyrimidin-2-yl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: Research into new pharmaceuticals often employs this compound as a key reagent in the synthesis of drug molecules.
Industry: Beyond research, the compound is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which potassium trifluoro(pyrimidin-2-yl)borate exerts its effects is primarily through its role in Suzuki–Miyaura cross-coupling reactions. The process involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex, facilitated by the presence of a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or aryl-vinyl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- Potassium trifluoro(phenyl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium trifluoro(2-thienyl)borate
Comparison: Potassium trifluoro(pyrimidin-2-yl)borate is unique due to its pyrimidinyl group, which imparts distinct electronic and steric properties compared to other trifluoroborates. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the presence of the pyrimidinyl group can enhance the compound’s ability to participate in cross-coupling reactions with certain substrates, making it a valuable reagent in specific synthetic applications .
Propiedades
IUPAC Name |
potassium;trifluoro(pyrimidin-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3N2.K/c6-5(7,8)4-9-2-1-3-10-4;/h1-3H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPNPPBXWQMJMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=NC=CC=N1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717198 |
Source


|
| Record name | Potassium trifluoro(pyrimidin-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206905-20-5 |
Source


|
| Record name | Potassium trifluoro(pyrimidin-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
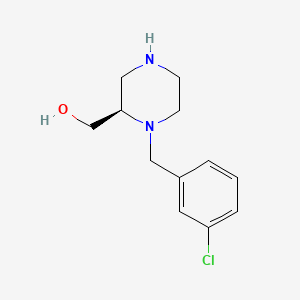
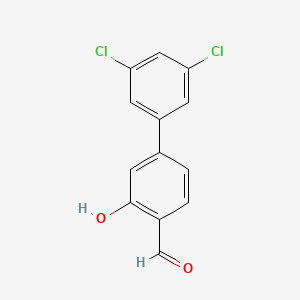
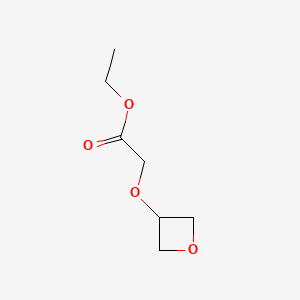
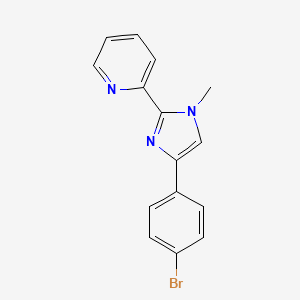
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B572864.png)
![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)
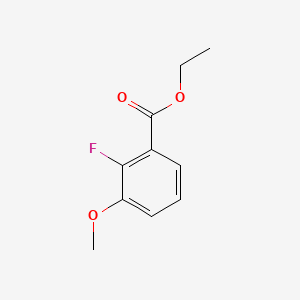
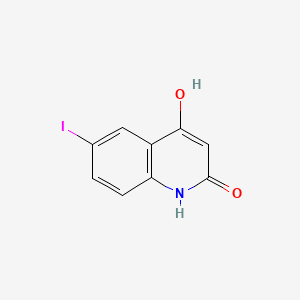
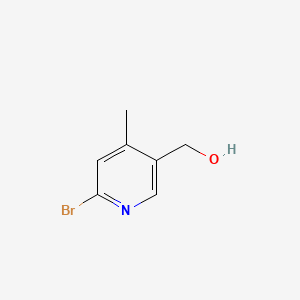
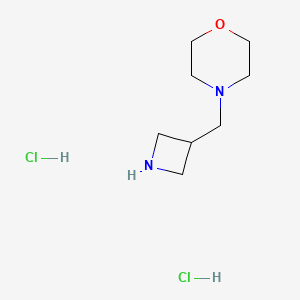

![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)
![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)

